molecular formula C11H24O B1360259 2-Methyl-2-decanol CAS No. 3396-02-9

2-Methyl-2-decanol

Cat. No. B1360259
CAS RN: 3396-02-9
M. Wt: 172.31 g/mol
InChI Key: WTXBAYPZJKPZHX-UHFFFAOYSA-N
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Description

2-Methyl-2-decanol is a chemical compound with the molecular formula C11H24O . It has an average mass of 172.308 Da and a monoisotopic mass of 172.182709 Da .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-decanol consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The structure can be represented in 2D or 3D models .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Specifically Deuterated Decanoic Acids and Decanols : Research by Tulloch (1985) focused on synthesizing deuterated decanoates and decanols, including methods to achieve high levels of deuteration.

  • General Synthetic Method for Methyl Ketones from Terminal Olefins : Tsuji, Nagashima, and Nemoto (2003) developed a general method for preparing methyl ketones, like 2-decanone, from terminal olefins, demonstrating the versatility in synthesizing various ketones Tsuji, Nagashima, & Nemoto (2003).

Combustion and Biofuel Research

  • Detailed Chemical Kinetic Oxidation Mechanism for Biodiesel Surrogates : Herbinet, Pitz, and Westbrook (2007) developed a chemical kinetic mechanism to study the oxidation of methyl decanoate, a biodiesel surrogate, highlighting its utility in biofuel research Herbinet, Pitz, & Westbrook (2007).

  • Autoignition Study of Methyl Decanoate Using a Rapid Compression Machine : Wang et al. (2020) investigated the autoignition characteristics of methyl decanoate, further contributing to understanding biodiesel combustion properties Wang et al. (2020).

Biological and Environmental Applications

  • Pentanol Isomer Synthesis in Engineered Microorganisms : Cann and Liao (2009) explored the production of pentanol isomers, such as 2-methyl-1-butanol, in microorganisms, highlighting the potential of these compounds in biotechnological applications Cann & Liao (2009).

  • Dehydration of Fermented Isobutanol for Renewable Chemicals and Fuels : Taylor, Jenni, and Peters (2010) studied the dehydration of fermented isobutanol (including 2-methyl-1-propanol) to produce renewable chemicals and fuels, demonstrating the environmental applications of these compounds Taylor, Jenni, & Peters (2010).

Safety And Hazards

While specific safety and hazard data for 2-Methyl-2-decanol is not available in the sources, it’s important to handle all chemical substances with care. General safety measures include ensuring adequate ventilation, using personal protective equipment as required, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

2-methyldecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-5-6-7-8-9-10-11(2,3)12/h12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBAYPZJKPZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187574
Record name 2-Methyl-2-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-decanol

CAS RN

3396-02-9
Record name 2-Methyl-2-decanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-2-DECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y2TPL3GK9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
P Denk, E Ortner, A Buettner - International Journal of Adhesion and …, 2019 - Elsevier
… as 2-methyl-2-decanol (no. 6) and sotolone (no. 21). … process via thermal desorption, 2-methyl-2-decanol, 2-methyl-2-… to stem from the substances 2-methyl-2-decanol (no. 6 Table 1), 2…
Number of citations: 11 www.sciencedirect.com
K Kato, T Yamada, T Takai, S Inoki… - Bulletin of the Chemical …, 1990 - journal.csj.jp
In the presence of a bis(1,3-diketonato)cobalt(II) complex, various olefins are converted to the corresponding hydrated products according to the Markownikov rule on treatment with …
Number of citations: 113 www.journal.csj.jp
QM Liu, WX Peng - Key Engineering Materials, 2011 - Trans Tech Publ
450C-based pyrolysis- GC/MS technology was used to analyze the bioactive components of ethanol extractives of oil-tea cake. The analytical result showed that 38 peaks were …
Number of citations: 3 www.scientific.net
T NAGAI, M HAMA, M YOSHIOKA, M YUDA… - Chemical and …, 1989 - jstage.jst.go.jp
… 1,l,1-Trifluoro-2-methyl-2-decanol (31) A solution of 1.1,1-trifiu0ro—2methyl-4-decen~2—ol (1.12 g, 5mmol) in MeOH (5 ml) was stirred in the presence of 5% Pd—C (10mg) in an …
Number of citations: 29 www.jstage.jst.go.jp
EC Ashby, SR Noding - The Journal of Organic Chemistry, 1979 - ACS Publications
… under hydrometalation conditions, and then the reaction mixture was added to acetone or vice versa, it produced only 5% 2-propanol, 2% of the addition product (2-methyl-2-decanol), …
Number of citations: 106 pubs.acs.org
GE Hartzell, ES Huyser - The Journal of Organic Chemistry, 1964 - ACS Publications
… analysis showed that no 2-methyl-2-decanol was formed when the reaction was carried out in the absence of III. Reaction of Formaldehyde with Cyclohexane.—This reaction …
Number of citations: 23 pubs.acs.org
EC Ashby, SA Noding - The Journal of Organic Chemistry, 1979 - ACS Publications
Bis (dialkylamino) alanes, HA1 (NR2) 2, react with alkenes and dienes in the presence of a catalytic amount of Cp2TiCl2 to provide high yields of hydrometalation product. 1-Octene …
Number of citations: 57 pubs.acs.org
I Rosenthal, D Elad - The Journal of Organic Chemistry, 1968 - ACS Publications
… eluted 2-methyl-2decanol (2.04 g), 2.2'-bi-l,3-dioxolan (0.2 g), and polar oils (2.4 g). … Further elution gave 2-methyl-2-decanol (3.1 g),bi-1,3,5-trioxan (2 g), and polar oils. …
Number of citations: 51 pubs.acs.org
G Ndebeka, S Raynal, P Caubere… - The Journal of Organic …, 1980 - ACS Publications
… Na, 75495-34-0; 2,4-dimethyl-3-pentanol Na,67638-47-5; cyclohexanol Na, 22096-22-6; 2-methyl-2-propanol Na, 865-48-5; 2-methyl-2-hexanol Na, 75495-35-1; 2-methyl-2-decanol Na…
Number of citations: 21 pubs.acs.org
AAR Sayigh, JN Tilley, H Ulrich - The Journal of Organic …, 1964 - ACS Publications
… analysis showed that no 2-methyl-2-decanol was formed when the reaction was carried out in the absence of III. Reaction of Formaldehyde with Cyclohexane.—This reaction …
Number of citations: 26 pubs.acs.org

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